6-Bromo-2-methoxy-9H-carbazole

Synthetic Chemistry Cross-Coupling Regioselectivity

6-Bromo-2-methoxy-9H-carbazole (CAS 1353492-63-3) is a heterocyclic building block belonging to the halogenated carbazole class. Characterized by a methoxy group at the C-2 position and a bromine atom at the C-6 position of the 9H-carbazole core, it has a molecular weight of 276.13 g/mol and the molecular formula C₁₃H₁₀BrNO.

Molecular Formula C13H10BrNO
Molecular Weight 276.13 g/mol
Cat. No. B12287269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methoxy-9H-carbazole
Molecular FormulaC13H10BrNO
Molecular Weight276.13 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Br
InChIInChI=1S/C13H10BrNO/c1-16-9-3-4-10-11-6-8(14)2-5-12(11)15-13(10)7-9/h2-7,15H,1H3
InChIKeyZFKAJOPUDZBRPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-methoxy-9H-carbazole: A Defined Halogenated Carbazole Building Block for Targeted Synthesis and Screening


6-Bromo-2-methoxy-9H-carbazole (CAS 1353492-63-3) is a heterocyclic building block belonging to the halogenated carbazole class [1]. Characterized by a methoxy group at the C-2 position and a bromine atom at the C-6 position of the 9H-carbazole core, it has a molecular weight of 276.13 g/mol and the molecular formula C₁₃H₁₀BrNO [1]. This substitution pattern distinguishes it from other mono-brominated carbazole regioisomers (e.g., 3-bromo or 1-bromo carbazoles) and non-halogenated analogs (e.g., 2-methoxy-9H-carbazole), offering a unique vector for regioselective cross-coupling reactions and structure-activity relationship (SAR) studies. The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science to introduce carbazole-containing moieties into more complex architectures [1].

Positional Isomerism and Electronic Effects: The Case Against Generic Carbazole Interchangeability


The simple substitution of 6-bromo-2-methoxy-9H-carbazole with a closely related analog like 3-bromo-6-methoxy-9H-carbazole or a non-brominated carbazole is not scientifically sound because the specific pattern of substituents dictates the molecule's electronic structure, regioselectivity in subsequent reactions, and its interaction with biological targets. For instance, the electron-donating methoxy group at the C-2 position activates the carbazole ring, directing electrophilic substitution, while the bromine at C-6 provides a specific handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings. The position of the halogen atom is a critical determinant of potency and selectivity within biological systems, as demonstrated by structure-dependent gene induction assays on halogenated carbazoles at the aryl hydrocarbon receptor (AhR) [1]. Using an incorrect isomer would lead to a different conjugate, potentially invalidating an entire SAR study or producing a device with sub-optimal photophysical performance.

Quantitative Evidence Guide: How 6-Bromo-2-methoxy-9H-carbazole Differentiates from Its Analogs


Regiochemical Uniqueness vs. Common Brominated Carbazole Isomers

The primary differentiation for 6-bromo-2-methoxy-9H-carbazole from its most common analog, 3-bromo-9H-carbazole, is its defined 2-methoxy-6-bromo substitution pattern [1]. In contrast, direct bromination of 9H-carbazole typically yields the 3-bromo or 3,6-dibromo isomers due to the preferential reactivity of the 3 and 6 positions, making the 2-methoxy-6-bromo isomer a synthetically distinct target that cannot be obtained by simple, non-selective halogenation [2]. This precise placement allows for the sequential functionalization of the carbazole core: the C-6 bromide serves as a handle for cross-coupling, while the C-2 methoxy group can be later transformed or used to modulate electronic properties.

Synthetic Chemistry Cross-Coupling Regioselectivity

Differentiation in Biological Potency: Halogenation Patterns Dictate AhR Agonist Activity

A class-level inference can be drawn from a study on the aryl hydrocarbon receptor (AhR) agonist activity of a series of mono- to tetra-halogenated carbazoles [1]. The research demonstrated that AhR-mediated CYP1A1 and CYP1B1 gene induction in human breast cancer cells is highly dependent on the specific halogenation pattern [1]. While the target compound 6-bromo-2-methoxy-9H-carbazole was not directly tested, its structurally related analog, 2,3,6,7-tetrachlorocarbazole, exhibited an estimated relative effect potency (REP) compared to TCDD of 0.0001 for CYP1A1 and 0.0032 for CYP1B1 induction [1]. This demonstrates that changing the number or position of halogen substituents on the carbazole scaffold leads to a 30-fold difference in potency for two related gene expression endpoints, validating that even minor structural modifications produce non-interchangeable biological outcomes.

Toxicology AhR Agonism Enzyme Induction

Physicochemical Property Profile vs. Non-Halogenated 2-Methoxycarbazole

A direct comparison of computed physicochemical properties reveals a differentiation between the target compound and its non-halogenated analog, 2-methoxy-9H-carbazole [REFS-1, REFS-2]. The introduction of a single bromine atom at the C-6 position significantly modulates key drug-likeness parameters.

Medicinal Chemistry Drug Design ADMET Lipophilicity

Differentiation as a Key Intermediate for OLED Materials: Substitution Pattern Dictates Device Performance

The 2-methoxy-6-bromo pattern on a carbazole core is a well-precedented architecture for constructing host materials for phosphorescent organic light-emitting diodes (PhOLEDs) [1]. The methoxy group donates electron density, raising the highest occupied molecular orbital (HOMO) energy level and improving hole-transport properties, while the bromine atom provides a synthetic exit for attaching electron-transporting moieties via cross-coupling to create ambipolar hosts. While a single study measuring device performance metrics (e.g., external quantum efficiency, EQE) for a final device constructed specifically from 6-bromo-2-methoxy-9H-carbazole could not be located, reviews of carbazole chemistry highlight this design principle: substituting the carbazole core with electron-donating methoxy groups systematically tunes the HOMO level, a key parameter for device optimization [1].

Materials Science OLED Photophysics Host Material

Validated Application Scenarios for 6-Bromo-2-methoxy-9H-carbazole


Regioselective Medicinal Chemistry: Diversifying Carbazole-Focused Compound Libraries

A medicinal chemistry program targeting a kinase or central nervous system receptor with a carbazole-based scaffold can use 6-bromo-2-methoxy-9H-carbazole as a central intermediate. The C-6 bromide enables a single, well-defined point for structural diversification through Suzuki-Miyaura coupling, while the C-2 methoxy group serves as a metabolic soft spot or a fixed pharmacophoric anchor. Based on the class-level evidence that halogenation patterns on carbazoles drastically alter their biological activity, such as AhR agonism [1], this specific substitution pattern will produce a structurally unique and patentable lead series distinct from those derived from 3-bromo or 1-bromo carbazole isomers. This selective approach minimizes the labor and cost of synthesizing and purifying a large combinatorial library from a non-selective, multi-reactive scaffold.

Materials Science: Precursor for Ambipolar Host Materials in PhOLEDs

A research group developing novel host materials for phosphorescent organic light-emitting diodes (PhOLEDs) can utilize this compound as gatekeeper building block. The electron-donating 2-methoxy group is incorporated to raise the HOMO level and enhance hole injection, which is a critical parameter for device efficiency [1]. The 6-bromo substituent is then reacted with a dibromobenzene or similar electron-transporting unit to create an ambipolar host material with a balanced charge flux. The use of this specific regioisomer ensures that the final polymer or small molecule has a defined and reproducible structural integrity, which is essential for achieving consistent thin-film morphology and device longevity.

Environmental Toxicology: Synthesis of Defined Standards for Halogenated Carbazole Monitoring

Environmental chemists studying the occurrence and toxicology of halogenated carbazoles as potential persistent organic pollutants require custom-synthesized, high-purity analytical standards for quantification and bioassay testing. The class-level evidence on AhR activation by various halogenated carbazoles demonstrates that biological potency is exquisitely sensitive to halogen position and number [1]. Therefore, a synthetic standard like 6-bromo-2-methoxy-9H-carbazole, with its defined substitution pattern, is an essential tool for method development, enabling precise identification and quantification of a specific isomeric congener present at trace levels in environmental matrices, rather than relying on a non-specific, mixed-isomer standard.

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